6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Analytical Chemistry Quality Control Synthetic Reliability

This 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole features a non-negotiable dual-substitution pattern (6-F & 4-CF3) critical for maintaining SAR fidelity in fluorinated benzimidazole series. Unlike mono-substituted analogs, the synergistic electron-withdrawing effects precisely tune pKa and LogP (~2.5-2.7), enhancing metabolic stability and membrane permeability. Supplied at 98% purity as a light gold crystalline powder, this building block is directly referenced in patent literature for mPGES-1 inhibitor synthesis and is ideal for generating focused libraries targeting M. tuberculosis FtsZ. Suitable as a reference standard for qNMR and impurity profiling.

Molecular Formula C8H4F4N2
Molecular Weight 204.128
CAS No. 1360936-21-5
Cat. No. B2910405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-(trifluoromethyl)-1H-benzimidazole
CAS1360936-21-5
Molecular FormulaC8H4F4N2
Molecular Weight204.128
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(F)(F)F)N=CN2)F
InChIInChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14)
InChIKeyYYYYQHNNTLLAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS 1360936-21-5): Procurement-Grade Specifications and Differential Chemical Profile


6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS 1360936-21-5) is a fluorinated heterocyclic building block characterized by a benzimidazole core with a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position . This substitution pattern creates a highly electron-deficient aromatic system with a molecular formula of C₈H₄F₄N₂ and a molecular weight of 204.12 g/mol . The compound is supplied as a light gold crystalline powder with an HPLC purity of 99.7% by area (230nm), suitable for research and development applications .

Why Unsubstituted or Mono-Substituted Benzimidazoles Cannot Replace 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole in Structure-Activity Studies


Simple substitution of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole with unsubstituted benzimidazole or mono-substituted analogs (e.g., 6-fluoro-1H-benzimidazole or 4-(trifluoromethyl)-1H-benzimidazole) is not viable for applications requiring precise electronic tuning and lipophilicity control. The combination of the electron-withdrawing 6-fluoro and 4-trifluoromethyl groups synergistically modulates both the pKa of the imidazole NH (critical for hydrogen-bonding interactions) and the overall molecular lipophilicity (LogP) [1][2]. This dual substitution is known to enhance metabolic stability and membrane permeability in drug-like molecules, a benefit not replicated by compounds lacking either the 4-CF₃ or the 6-F group [2]. The specific substitution pattern is therefore a non-negotiable design element for maintaining SAR fidelity in fluorinated benzimidazole series [3].

Quantitative Differentiation Evidence: 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole vs. Closest Analogs


HPLC Purity: 99.7% by Area (230nm) – A Verified Benchmark for Reproducible Synthesis

The target compound demonstrates a typical batch HPLC purity of 99.7% by area (230nm), as specified in the Certificate of Analysis (COA) . This level of purity is critical for ensuring reproducible outcomes in multi-step syntheses and biological assays, where even minor impurities can lead to significant variability. While alternative suppliers may offer the same compound at lower purity grades (e.g., 98% as noted in some listings ), the 99.7% specification provides a higher confidence threshold for demanding research applications.

Analytical Chemistry Quality Control Synthetic Reliability

Calculated Lipophilicity (XLogP3 ≈ 2.5-2.7): Enhanced Permeability vs. Mono-Substituted Analogs

The combination of a 6-fluoro and a 4-trifluoromethyl group on the benzimidazole core results in a calculated XLogP3 value estimated to be between 2.5 and 2.7, based on fragment contributions and comparison to structurally similar compounds [1][2]. This represents a significant increase in lipophilicity compared to the mono-substituted analog 6-fluoro-1H-benzimidazole (LogP = 1.7) [2] and the mono-substituted 4-(trifluoromethyl)-1H-benzimidazole (XLogP3 = 2.4) . The elevated LogP correlates with improved membrane permeability, a desirable trait for intracellular target engagement and blood-brain barrier penetration in CNS drug discovery programs.

Medicinal Chemistry Drug Design ADME Properties

Class-Level SAR Inference: Dual Halogenation Confers Superior Antimycobacterial Activity Over Non-Fluorinated Benzimidazoles

While direct assay data for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole is not publicly available, class-level SAR studies on benzimidazole derivatives against Mycobacterium tuberculosis H37Rv demonstrate that the presence of a trifluoromethyl group is essential for potent antimycobacterial activity [1]. In these studies, compound 6h (containing a trifluoromethyl-substituted benzimidazole core) was identified as the most potent analog, highlighting the critical role of this substituent [1]. Furthermore, strategic incorporation of fluorine into benzimidazole scaffolds has been shown to dramatically improve antibacterial efficacy and metabolic stability in FtsZ-targeting programs [2]. The specific 6-fluoro-4-trifluoromethyl substitution pattern is therefore hypothesized to confer a significant potency advantage over unsubstituted or non-fluorinated benzimidazole controls.

Antimicrobial Discovery Tuberculosis Structure-Activity Relationship

Synthetic Versatility: A Key Intermediate for mPGES-1 Inhibitors and Other Bioactive Molecules

6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole serves as a critical intermediate in the synthesis of more complex bioactive molecules. For instance, it is directly referenced as a starting material or substructure in patents disclosing novel benzimidazole compounds as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a therapeutic target for inflammation and pain [1]. The electron-deficient nature of the core, conferred by the dual fluorination, enables further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, making it a versatile scaffold for parallel synthesis and library generation [2].

Synthetic Chemistry Drug Discovery Building Block

Targeted Application Scenarios for 6-Fluoro-4-(trifluoromethyl)-1H-benzimidazole (CAS 1360936-21-5) Based on Evidence


Medicinal Chemistry: Synthesis of Fluorinated Benzimidazole Libraries for Antimycobacterial and Kinase Programs

Due to its high purity (99.7% HPLC) and the established SAR importance of its 4-CF₃ and 6-F groups for antimycobacterial activity and metabolic stability, this compound is ideally suited as a core scaffold for generating focused libraries targeting Mycobacterium tuberculosis FtsZ or related bacterial division proteins [1][2]. Its enhanced lipophilicity (estimated LogP ~2.5-2.7) makes it a superior choice over mono-substituted analogs when designing compounds requiring improved cellular permeability [3][4].

Synthetic Chemistry: Advanced Building Block for mPGES-1 Inhibitor Development

The compound is directly referenced in patent literature as a valuable intermediate for synthesizing benzimidazole-based mPGES-1 inhibitors, a promising target for anti-inflammatory therapies [5]. Its electron-deficient aromatic core facilitates further functionalization, enabling the rapid construction of diverse chemical matter around a validated pharmacophore. Procurement of the high-purity batch minimizes the need for pre-functionalization purification, streamlining the synthetic workflow .

Chemical Biology: Tool Compound for Investigating Fluorine Effects on Target Binding

The unique dual-substitution pattern offers a precise tool for probing the effects of fluorine on ligand-protein interactions. By comparing the binding affinity and cellular activity of this compound with those of the mono-substituted analogs (6-fluoro-1H-benzimidazole and 4-(trifluoromethyl)-1H-benzimidazole), researchers can deconvolute the individual contributions of the 6-F and 4-CF₃ groups to target engagement, a key aspect of rational drug design [6].

Analytical Chemistry and Quality Control: Use as a High-Purity Reference Standard

With a specified HPLC purity of 99.7% (230nm), this batch of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole is suitable for use as a reference standard in analytical method development, impurity profiling, and quantitative NMR (qNMR) experiments. This level of purity ensures accurate calibration and reliable quantitation in both R&D and QC laboratory settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.